molecular formula C18H30N2O B1344537 (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine CAS No. 1119451-45-4

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

Cat. No. B1344537
M. Wt: 290.4 g/mol
InChI Key: SLVPWFMPCZDURO-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, otherwise known as EPTMA, is an organic compound that has been used in a variety of scientific research applications. EPTMA is a quinoline-based compound that has a wide range of biological and physiological effects, making it an attractive compound for researchers to study.

Scientific Research Applications

Crystal Structure Analysis

The study of similar compounds, such as the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one, has involved crystal structure and Hirshfeld surface analysis. Such analyses provide insights into the molecular and crystal structure, which is crucial for understanding the physical and chemical properties of related tetrahydroquinoline derivatives (Ullah & Stoeckli-Evans, 2021).

Synthesis and Binding Studies

Tetrahydroisoquinolinium derivatives, which are structurally similar to (3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine, have been synthesized and evaluated for their binding affinity towards specific biological targets. For instance, methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine were assessed for their affinity for apamin-sensitive Ca2+-activated K+ channels, demonstrating the potential for these compounds in neuropharmacology and as tools for studying neurological pathways (Graulich et al., 2006).

Kinetic Resolution and Stereochemistry

The kinetic resolution of racemic tetrahydroquinaldines, which share a structural resemblance with the compound of interest, provides valuable insights into the stereochemistry and potential synthetic routes for enantiomerically pure compounds. Such studies highlight the importance of stereochemistry in the biological activity and synthesis of tetrahydroquinoline derivatives (Chulakov et al., 2021).

Antioxidant Activity and Biological Evaluation

Tetrahydroquinoline derivatives have been studied for their antioxidant activities, which are crucial for understanding their potential therapeutic applications. For example, the antioxidant activity of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines, was evaluated, showing significant potential for these compounds in preventing oxidative damage (Nishiyama et al., 2003).

properties

IUPAC Name

3-ethoxy-N-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-3-11-20-12-5-7-17-14-16(8-9-18(17)20)15-19-10-6-13-21-4-2/h8-9,14,19H,3-7,10-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVPWFMPCZDURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CNCCCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine

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